molecular formula C18H18O5 B4443362 1-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-3,4-dihydro-1H-isochromene

1-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-3,4-dihydro-1H-isochromene

Cat. No.: B4443362
M. Wt: 314.3 g/mol
InChI Key: KTIGKBAGRVRERD-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-6,7-dimethoxy-3,4-dihydro-1H-isochromene is a complex organic compound characterized by its unique structural features, including a benzodioxole moiety and a dihydroisochromene core

Preparation Methods

The synthesis of 1-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-3,4-dihydro-1H-isochromene typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1,3-benzodioxole derivatives with appropriate aldehydes or ketones, followed by cyclization and reduction steps. Industrial production methods may involve the use of palladium-catalyzed cross-coupling reactions, which offer high yields and selectivity .

Chemical Reactions Analysis

1-(1,3-Benzodioxol-5-yl)-6,7-dimethoxy-3,4-dihydro-1H-isochromene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the compound into its fully saturated analogs.

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)-6,7-dimethoxy-3,4-dihydro-1H-isochromene has been explored for its potential in several scientific domains:

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-3,4-dihydro-1H-isochromene involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodioxole moiety can engage in hydrogen bonding and π-π interactions, facilitating its binding to target proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

1-(1,3-Benzodioxol-5-yl)-6,7-dimethoxy-3,4-dihydro-1H-isochromene can be compared to other compounds with similar structural features, such as:

The unique combination of the benzodioxole and dihydroisochromene structures in this compound imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-3,4-dihydro-1H-isochromene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O5/c1-19-15-7-11-5-6-21-18(13(11)9-16(15)20-2)12-3-4-14-17(8-12)23-10-22-14/h3-4,7-9,18H,5-6,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTIGKBAGRVRERD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(OCCC2=C1)C3=CC4=C(C=C3)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-3,4-dihydro-1H-isochromene
Reactant of Route 2
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1-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-3,4-dihydro-1H-isochromene
Reactant of Route 3
Reactant of Route 3
1-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-3,4-dihydro-1H-isochromene
Reactant of Route 4
Reactant of Route 4
1-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-3,4-dihydro-1H-isochromene
Reactant of Route 5
1-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-3,4-dihydro-1H-isochromene
Reactant of Route 6
1-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-3,4-dihydro-1H-isochromene

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